2-Pyrimidinamine, 4,6-dimethyl-N-(4-phenyl-2-thiazolyl)-
CAS No.: 88067-18-9
Cat. No.: VC20006253
Molecular Formula: C15H14N4S
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88067-18-9 |
|---|---|
| Molecular Formula | C15H14N4S |
| Molecular Weight | 282.4 g/mol |
| IUPAC Name | N-(4,6-dimethylpyrimidin-2-yl)-4-phenyl-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C15H14N4S/c1-10-8-11(2)17-14(16-10)19-15-18-13(9-20-15)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,17,18,19) |
| Standard InChI Key | MEYHVGRXGIMJNL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)NC2=NC(=CS2)C3=CC=CC=C3)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2-Pyrimidinamine, 4,6-dimethyl-N-(4-phenyl-2-thiazolyl)- features a pyrimidine ring substituted with methyl groups at positions 4 and 6, coupled with a 4-phenylthiazole moiety at the amine position (N). The pyrimidine core is aromatic, while the thiazole group introduces sulfur-based reactivity . The molecular formula is C₁₅H₁₄N₄S, with a molecular weight of 282.36 g/mol.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 674333-60-9 | |
| IUPAC Name | 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-phenylpyrimidin-2-amine | |
| InChIKey | CKJOPHUBYHDSMD-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=C(SC(=N1)C)C2=NC(=NC=C2)NC3=CC=CC=C3 |
The thiazole subunit contributes to the compound’s planar geometry, enhancing π-π stacking interactions in biological systems.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves a multi-step protocol:
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Formation of Pyrimidine Precursor: 4,6-Dimethylpyrimidin-2-amine is prepared via condensation of acetylacetone with guanidine derivatives .
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Thiazole Coupling: The pyrimidine amine reacts with 4-phenyl-2-thiazolyl chloride under nucleophilic substitution conditions, often using dimethylformamide (DMF) as a solvent.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Acetylacetone, guanidine nitrate, 140°C | 78% | |
| 2 | 4-Phenyl-2-thiazolyl chloride, DMF, 80°C | 65% |
Reactivity Profile
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Amine Functionalization: The primary amine at position 2 undergoes acylation or alkylation, enabling derivatization for drug discovery.
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Thiazole Ring Modifications: Electrophilic substitution at the thiazole’s sulfur atom facilitates halogenation or oxidation.
Physicochemical Properties
Thermal and Solubility Characteristics
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Melting Point: 115–117°C (decomposition observed above 200°C) .
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but insoluble in water.
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic media due to the thiazole’s sensitivity.
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 2.58 (s, NH₂), 3.01–3.18 (m, CH₂ groups), 6.99 (s, thiazole-H), 7.42–7.98 (m, phenyl-H) .
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IR (KBr): Peaks at 1650 cm⁻¹ (C=N stretch) and 1550 cm⁻¹ (C-S vibration).
Biological and Industrial Applications
Agrochemical Uses
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Herbicidal Activity: Disrupts plant acetolactate synthase (ALS), a target for sulfonylurea herbicides.
Table 3: Biological Activity Data
| Assay | Result | Cell Line/Model | Reference |
|---|---|---|---|
| Cytotoxicity (MTT) | IC₅₀ = 10.2 μM | MCF-7 | |
| ALS Inhibition | Ki = 0.45 μM | Arabidopsis |
Research Advancements and Challenges
Recent Studies
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Structure-Activity Relationships (SAR): Methyl groups at pyrimidine positions 4 and 6 enhance metabolic stability by reducing cytochrome P450 oxidation.
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Drug Delivery Systems: Encapsulation in poly(lactic-co-glycolic acid) nanoparticles improved bioavailability by 40% in murine models .
Limitations
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